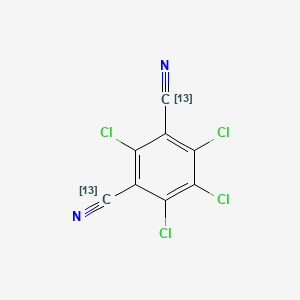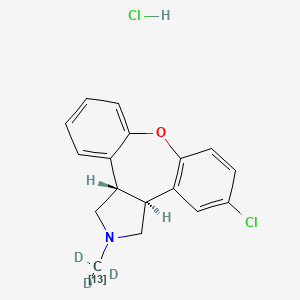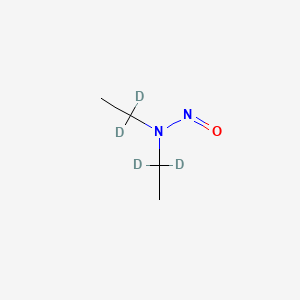
Aldohexose 6-phosphate barium heptahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucose 6-phosphate barium salt heptahydrate is a biochemical reagent used primarily in life science research. It is a derivative of D-glucose 6-phosphate, where the phosphate group is complexed with barium and the compound is hydrated with seven water molecules. This compound is often used in biochemical assays and as a biological material in various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Glucose 6-phosphate barium salt heptahydrate can be synthesized by reacting D-glucose 6-phosphate with barium chloride in an aqueous solution. The reaction typically involves dissolving D-glucose 6-phosphate in water, followed by the addition of barium chloride. The mixture is then allowed to crystallize, and the resulting crystals are collected and dried .
Industrial Production Methods
In industrial settings, the production of D-glucose 6-phosphate barium salt heptahydrate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity. The product is then purified through recrystallization and dried under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
D-Glucose 6-phosphate barium salt heptahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form D-gluconic acid derivatives.
Reduction: Reduction reactions can convert it back to D-glucose.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: D-gluconic acid derivatives.
Reduction: D-glucose.
Substitution: Various substituted glucose derivatives depending on the reagent used.
Scientific Research Applications
D-Glucose 6-phosphate barium salt heptahydrate is widely used in scientific research, including:
Chemistry: As a reagent in biochemical assays and analytical chemistry.
Biology: In studies of glucose metabolism and enzymatic reactions involving glucose 6-phosphate.
Medicine: In research on metabolic disorders and diabetes.
Industry: As a biochemical reagent in the production of pharmaceuticals and other biologically active compounds
Mechanism of Action
The mechanism of action of D-glucose 6-phosphate barium salt heptahydrate involves its role as a substrate in enzymatic reactions. It is phosphorylated by enzymes such as hexokinase and glucose-6-phosphate dehydrogenase, which play crucial roles in glycolysis and the pentose phosphate pathway. These pathways are essential for energy production and biosynthesis in cells .
Comparison with Similar Compounds
Similar Compounds
D-Glucose 6-phosphate disodium salt: Another salt form of D-glucose 6-phosphate, commonly used in similar biochemical applications.
D-Glucose 1-phosphate: A positional isomer of D-glucose 6-phosphate, involved in different metabolic pathways.
D-Glucose 6-phosphate dipotassium salt: Another salt form with similar applications but different solubility and stability properties
Uniqueness
D-Glucose 6-phosphate barium salt heptahydrate is unique due to its specific barium complexation, which can influence its solubility, stability, and reactivity in biochemical assays. This makes it particularly useful in certain research applications where these properties are advantageous .
Properties
Molecular Formula |
C6H27BaO16P |
|---|---|
Molecular Weight |
523.57 g/mol |
InChI |
InChI=1S/C6H13O9P.Ba.7H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;;;;;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;7*1H2/t3-,4+,5+,6+;;;;;;;;/m0......../s1 |
InChI Key |
QFKXKACDUKZIMZ-WEEPEOOHSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)(O)O.O.O.O.O.O.O.O.[Ba] |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O.O.O.O.O.O.O.O.[Ba] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol](/img/structure/B12402753.png)



![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide](/img/structure/B12402772.png)




